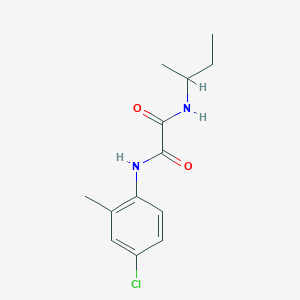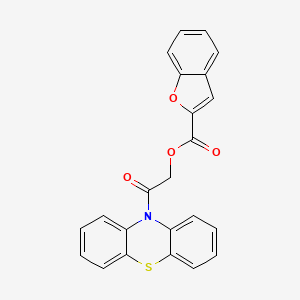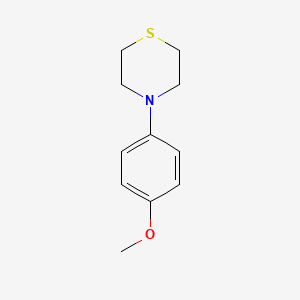
2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile is an organic compound characterized by the presence of a dimethoxyphenyl group, a morpholine ring, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and morpholine.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form 2-(3,4-dimethoxyphenyl)acrylonitrile.
Morpholine Addition: The final step involves the addition of morpholine to the acrylonitrile derivative under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the nitrile group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the acrylonitrile and morpholine groups.
2-(3,4-Dimethoxyphenyl)acetonitrile: Similar but lacks the morpholine ring.
3,4,5-Trimethoxyphenethylamine: Contains an additional methoxy group but lacks the acrylonitrile and morpholine groups.
Uniqueness
2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile is unique due to the combination of the dimethoxyphenyl group, morpholine ring, and acrylonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-morpholin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C15H18N2O3/c1-18-14-4-3-12(9-15(14)19-2)13(10-16)11-17-5-7-20-8-6-17/h3-4,9,11H,5-8H2,1-2H3/b13-11+ |
InChI Key |
CDRAPSAHVZZOKH-ACCUITESSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/N2CCOCC2)/C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CN2CCOCC2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({2-[(4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11095753.png)
![2,6-di-tert-butyl-4-[(E)-(cyclohexylimino)methyl]phenol](/img/structure/B11095757.png)

![(Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide](/img/structure/B11095768.png)
![ethyl 5-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B11095771.png)
![5-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11095774.png)

![Dimethyl 4,4'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediylmethanediyl)]dibenzoate](/img/structure/B11095793.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11095795.png)

![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(2-hydroxy-5-methylphenyl)methylidene]amino}phenol](/img/structure/B11095806.png)
![4-fluoro-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11095816.png)
![4-Nitrobenzyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11095820.png)
![2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11095821.png)
